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7H-Benz[de]anthracen-7-one, 3,9-dichloro-

Cat. No.: B13777355
CAS No.: 66104-58-3
M. Wt: 299.1 g/mol
InChI Key: CWOMZMMYXCMUCI-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Ketones (PAKs) and Polycyclic Aromatic Hydrocarbons (PAHs)

7H-Benz[de]anthracen-7-one, the parent structure of the compound in focus, is a polycyclic aromatic ketone (PAK). PAKs are oxygenated derivatives of polycyclic aromatic hydrocarbons (PAHs), which are compounds composed of multiple fused aromatic rings. Benzanthrone (B145504) itself is a well-known luminophore, and its derivatives are recognized for their extended π-conjugation, which imparts interesting photophysical and photochemical characteristics. nih.gov These properties make them valuable in various applications, from dyes and pigments to advanced materials. citedrive.comeurekaselect.com

Significance of Halogenation in Modulating Electronic and Reactive Properties of Polycyclic Aromatic Systems

The introduction of halogen atoms, such as chlorine, onto the aromatic framework of a molecule like benzanthrone can significantly alter its electronic and reactive properties. Halogens are electronegative atoms that can exert a strong inductive effect, withdrawing electron density from the aromatic rings. This electron-withdrawing effect can influence the molecule's frontier molecular orbitals (HOMO and LUMO), thereby affecting its absorption and emission spectra. bas.bg

Furthermore, the presence of halogens can introduce specific reactive sites on the molecule. For instance, halogen atoms on an aromatic ring can be susceptible to nucleophilic substitution reactions, providing a synthetic handle to introduce other functional groups. nih.gov The positions of the chlorine atoms at the 3 and 9 positions in 7H-Benz[de]anthracen-7-one are crucial, as these locations can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which are often responsible for the fluorescent properties of benzanthrone derivatives. doi.org

Overview of Research Trajectories for Benzanthrone Derivatives in Advanced Chemical Disciplines

Research into benzanthrone derivatives is a dynamic field with several promising trajectories. A significant area of focus is their application as fluorescent probes and markers in biological and chemical systems. nih.govresearchgate.net Their sensitivity to the local environment, such as solvent polarity, makes them useful for studying complex systems like cell membranes. nih.govrsc.org

In the realm of materials science, benzanthrone-based compounds are being explored for their potential in organic electronics, including as organic semiconductors and components of daylight fluorescent pigments. citedrive.comeurekaselect.com The ability to tune their photophysical properties through substitution makes them attractive candidates for the development of novel optoelectronic materials. nih.gov While specific research on 3,9-dichloro-7H-benz[de]anthracen-7-one is limited, the general research trends for halogenated and other substituted benzanthrones suggest potential applications in these advanced chemical disciplines, contingent on the specific properties imparted by the dichloro substitution pattern.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H8Cl2O B13777355 7H-Benz[de]anthracen-7-one, 3,9-dichloro- CAS No. 66104-58-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66104-58-3

Molecular Formula

C17H8Cl2O

Molecular Weight

299.1 g/mol

IUPAC Name

3,9-dichlorobenzo[b]phenalen-7-one

InChI

InChI=1S/C17H8Cl2O/c18-9-4-5-10-11-6-7-15(19)12-2-1-3-13(16(11)12)17(20)14(10)8-9/h1-8H

InChI Key

CWOMZMMYXCMUCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization of 7h Benz De Anthracen 7 One, 3,9 Dichloro

Precursor Synthesis and Core Structure Formation

The foundational step in the synthesis of 3,9-dichloro-7H-benz[de]anthracen-7-one is the construction of the parent 7H-benz[de]anthracen-7-one (benzanthrone) nucleus. This can be achieved through several established methods, including classical electrophilic aromatic substitution reactions and condensation strategies.

Classical Friedel-Crafts Acylation Approaches to Benzanthrone (B145504) Frameworks

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. In the context of benzanthrone synthesis, this can be envisioned through the intramolecular cyclization of a suitably substituted naphthalene (B1677914) or anthracene (B1667546) derivative. For instance, the acylation of a benzene (B151609) ring with a naphthalic anhydride (B1165640) derivative in the presence of a Lewis acid catalyst like aluminum chloride can lead to the formation of the benzanthrone skeleton. This approach, while fundamental, often requires harsh reaction conditions and can suffer from issues of regioselectivity, particularly with substituted precursors.

A more direct Friedel-Crafts-type approach involves the reaction of phenyl-α-naphthyl ketone with aluminum chloride. This method, however, is less common than the more industrially favored condensation methods. Modern variations of Friedel-Crafts reactions, employing milder catalysts and conditions, are continually being developed, offering potential for more controlled syntheses of benzanthrone and its derivatives. A recent development includes a palladium-catalyzed cascade C8-arylation and intramolecular Friedel-Crafts acylation of α-naphthoic acids to access the benzanthrone framework. acs.org

Alternative Synthetic Routes to the 7H-Benz[de]anthracen-7-one Nucleus

The most prevalent and industrially viable method for the synthesis of the benzanthrone core does not rely on a classical Friedel-Crafts reaction but rather on the condensation of anthraquinone (B42736) with glycerol (B35011) in the presence of sulfuric acid. chemicalbook.com This process, known as the Bally-Scholl synthesis, typically involves the reduction of anthraquinone to anthrone, which then reacts with acrolein (formed in situ from the dehydration of glycerol). The resulting intermediate undergoes cyclization and oxidation to yield benzanthrone. A reducing agent, such as iron powder, is often added to facilitate the initial reduction of anthraquinone. chemicalbook.com

This method is robust and provides good yields of the benzanthrone nucleus, making it the preferred route for large-scale production. The general reaction scheme is as follows:

Table 1: Key Reagents in the Bally-Scholl Synthesis of Benzanthrone

ReagentFunction
AnthraquinoneStarting material
GlycerolAcrolein precursor
Sulfuric AcidDehydrating agent and catalyst
IronReducing agent

Regioselective Halogenation Strategies for Dichloro-Benzanthrones

With the benzanthrone core in hand, the next critical step is the introduction of two chlorine atoms at the C-3 and C-9 positions. The regioselectivity of this process is paramount, as the properties of the final product are highly dependent on the substitution pattern.

Direct Chlorination Techniques and Reagent Evaluation (e.g., Phosphorus Oxychloride, Sulfuryl Chloride)

Direct chlorination of the benzanthrone nucleus can be achieved using various chlorinating agents. The electron-rich nature of the benzanthrone system makes it susceptible to electrophilic aromatic substitution. However, controlling the regioselectivity to obtain the desired 3,9-dichloro isomer requires careful selection of reagents and reaction conditions.

A historical yet effective method for the dichlorination of benzanthrone involves the use of sulfuryl chloride (SO₂Cl₂) in an inert solvent like nitrobenzene (B124822), often with a catalytic amount of iodine. This method has been described for the synthesis of what was termed "Bz1,Bz2-dichloro-benzanthrone". Based on the known reactivity of benzanthrone towards electrophiles, the "Bz1" and "Bz2" positions are understood to correspond to the C-3 and C-9 positions, respectively, which are the most electronically activated sites. This reaction proceeds by first chlorinating a monochloro-benzanthrone intermediate. For example, a "Bz2-chloro-benzanthrone" can be further chlorinated to yield the dichlorinated product. The reaction with sulfuryl chloride is typically conducted at elevated temperatures (e.g., 70°C). The crude product can be purified by recrystallization from solvents such as solvent naphtha or nitrobenzene to yield a pale yellow solid.

Other chlorinating agents like phosphorus oxychloride (POCl₃) can also be employed, though the conditions and resulting isomer distribution may vary. The choice of solvent can also influence the outcome of the reaction, with polar, aprotic solvents often being used.

Table 2: Comparison of Direct Chlorination Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
Sulfuryl Chloride (SO₂Cl₂)Nitrobenzene, Iodine catalyst, 70°CEffective for dichlorinationHarsh conditions, toxic solvent
Phosphorus Oxychloride (POCl₃)VariesReadily availableMay lead to side products

Indirect Methods for Controlled Chlorine Atom Introduction at C-3 and C-9 Positions

To achieve unambiguous regioselectivity, indirect methods for the introduction of chlorine atoms can be employed. These multi-step sequences involve the introduction of other functional groups that can be later converted to chlorine atoms.

One such strategy is the Sandmeyer reaction. This involves the diazotization of an amino group with a nitrite (B80452) source in the presence of a strong acid, followed by the decomposition of the resulting diazonium salt with a copper(I) chloride catalyst. To synthesize 3,9-dichloro-benzanthrone via this route, one would need to start with 3,9-diaminobenzanthrone. The synthesis of this specific diamino precursor, however, can be challenging. While the Sandmeyer reaction has been successfully used to prepare other isomers, such as 1- and 2-chlorobenzanthrone from their corresponding amino derivatives, its application for the 3,9-dichloro isomer is less documented.

Another indirect approach could involve the synthesis of a benzanthrone derivative with pre-installed chlorine atoms on the precursors before the core structure is formed. For example, a suitably chlorinated anthraquinone derivative could be subjected to the Bally-Scholl synthesis, although the compatibility of the chloro-substituents with the reaction conditions would need to be considered.

Post-Synthetic Functionalization of 7H-Benz[de]anthracen-7-one, 3,9-dichloro-

The chlorine atoms at the C-3 and C-9 positions of 7H-benz[de]anthracen-7-one, 3,9-dichloro- are amenable to further chemical transformations, allowing for the derivatization of the core structure. These functionalization reactions are key to the use of this compound as an intermediate for dyes and other functional materials.

The chlorine atoms, particularly the one at the C-3 position, are activated towards nucleophilic aromatic substitution (SNAᵣ). This is due to the electron-withdrawing effect of the carbonyl group at the C-7 position and the extended π-system of the benzanthrone nucleus. The chlorine at the C-9 position is also reactive, albeit potentially to a lesser extent.

This reactivity allows for the displacement of the chlorine atoms by a variety of nucleophiles. For instance, condensation reactions with amines are a common strategy. The reaction of 3,9-dichlorobenzanthrone with primary amines, such as aniline (B41778) or aminoanthraquinones, can lead to the formation of deeply colored products that are valuable as vat dyes. A patent from 1936 describes the condensation of "Bz1,Bz2-dichloro-benzanthrone" with 1-aminoanthraquinone (B167232) to produce an intermediate for olive-green vat dyes.

Recent studies on the closely related 3-bromo-9-nitrobenzanthrone have demonstrated the feasibility of nucleophilic substitution at the C-3 position with various secondary cyclic amines. The presence of the electron-withdrawing nitro group at the C-9 position further activates the C-3 position towards nucleophilic attack. This serves as a strong modern analogue for the expected reactivity of 3,9-dichlorobenzanthrone, where the chlorine at C-9 also acts as an electron-withdrawing group, facilitating substitution at C-3.

Table 3: Examples of Post-Synthetic Functionalization Reactions

ReactantReaction TypeProduct Type
1-AminoanthraquinoneNucleophilic Aromatic SubstitutionVat dye intermediate
AnilineNucleophilic Aromatic SubstitutionAnilido-benzanthrone derivative
Secondary cyclic amines (e.g., morpholine (B109124), piperidine)Nucleophilic Aromatic Substitution (by analogy)3-Amino-9-chloro-benzanthrone derivatives

These post-synthetic modifications are crucial for tuning the electronic and photophysical properties of the benzanthrone core, leading to a wide range of applications in materials science, particularly in the field of organic electronics and sensor technology.

Nucleophilic Aromatic Substitution Reactions of Halogenated Benzanthrones

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the post-functionalization of halogenated aromatic compounds. In the context of 3,9-dichloro-7H-benz[de]anthracen-7-one, the two chlorine atoms serve as leaving groups that can be displaced by a variety of nucleophiles. The reactivity of these positions is significantly influenced by the electron-withdrawing nature of the benzanthrone carbonyl group and the second chlorine atom.

The chlorine atoms at the 3 and 9 positions of the benzanthrone skeleton are susceptible to attack by a wide range of nucleophiles. While direct studies on the 3,9-dichloro derivative are limited, extensive research on related halogenated benzanthrones, such as 3-bromo-9-nitrobenzanthrone, provides valuable insights into the expected reactivity. nih.gov The presence of a strong electron-withdrawing group, in this case, the second chlorine atom and the carbonyl group, activates the aromatic system towards nucleophilic attack. nih.gov

A variety of nucleophiles can be employed to displace the chloro substituents, leading to a diverse library of functionalized benzanthrone derivatives. These include:

Amines: Primary and secondary amines, including cyclic amines like morpholine and piperidine, are effective nucleophiles for the amination of halogenated benzanthrones. These reactions typically proceed under thermal conditions in a polar aprotic solvent such as 1-methyl-2-pyrrolidone. nih.gov

Alkoxides and Phenoxides: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides would yield the corresponding ether derivatives.

Thiolates: The use of thiolates as nucleophiles allows for the introduction of sulfur-containing moieties, which can be valuable for further transformations or for their electronic properties.

The table below summarizes the types of products that can be anticipated from the reaction of 3,9-dichloro-7H-benz[de]anthracen-7-one with various nucleophiles, based on known reactions of similar compounds.

Nucleophilic ReagentExpected Product ClassPotential Functional Group
Primary Amines (R-NH₂)3,9-Diamino-benzanthrones-NHR
Secondary Amines (R₂NH)3,9-Diamino-benzanthrones-NR₂
Alkoxides (RO⁻)3,9-Dialkoxy-benzanthrones-OR
Thiolates (RS⁻)3,9-Dithioether-benzanthrones-SR

The mechanism of nucleophilic aromatic substitution on halogenated benzanthrones typically follows an addition-elimination pathway. The rate of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. The electron-withdrawing carbonyl group at the 7-position plays a crucial role in activating the entire ring system towards nucleophilic attack.

In the case of 3,9-dichloro-7H-benz[de]anthracen-7-one, the two chlorine atoms themselves act as electron-withdrawing groups through their inductive effect, further enhancing the electrophilicity of the carbon atoms to which they are attached. This is analogous to the activating effect of the nitro group in 3-bromo-9-nitrobenzanthrone, which has been shown to facilitate the nucleophilic substitution of the bromine atom at a lower temperature and in higher yields compared to the non-nitrated analogue. nih.gov

The regioselectivity of the substitution, i.e., whether the first substitution occurs at the 3- or 9-position, will be influenced by a combination of electronic and steric factors. Both positions are activated by the carbonyl group. The precise influence of one chlorine atom on the reactivity of the other would require detailed kinetic studies and computational analysis. However, it is plausible that the substitution of the first chlorine atom will modulate the reactivity of the second, potentially allowing for sequential and selective functionalization with two different nucleophiles under carefully controlled conditions. The inductive effect of the substituents is a key factor in determining the regioselectivity of the attack. stackexchange.comechemi.com

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation (e.g., Sonogashira Coupling of related compounds)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is particularly relevant for the derivatization of halogenated benzanthrones. libretexts.org

The regioselectivity of the Sonogashira coupling on a dihalogenated substrate can often be controlled by the choice of catalyst and reaction conditions. rsc.orgelsevierpure.com For instance, in a molecule with two different halogen atoms, the coupling typically occurs at the more reactive halide (I > Br > Cl). libretexts.org In the case of two identical halogens, as in 3,9-dichloro-7H-benz[de]anthracen-7-one, the selectivity will be dictated by the electronic environment of each carbon-chlorine bond. libretexts.org It is conceivable that a stepwise coupling could be achieved, allowing for the introduction of two different alkyne moieties.

The table below illustrates the potential outcomes of a Sonogashira coupling reaction with 3,9-dichloro-7H-benz[de]anthracen-7-one.

ReactantsCatalyst SystemPotential Products
3,9-dichloro-7H-benz[de]anthracen-7-one + 1 eq. Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseMono-alkynylated benzanthrone
3,9-dichloro-7H-benz[de]anthracen-7-one + 2 eq. Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseDi-alkynylated benzanthrone

Derivatization for Supramolecular Assembly Components

Benzanthrone derivatives are attractive building blocks for the construction of supramolecular assemblies due to their planar aromatic structure, which facilitates π-π stacking interactions. mdpi.com The introduction of specific functional groups through the synthetic methodologies described above can impart self-assembly properties to the 3,9-dichloro-7H-benz[de]anthracen-7-one core.

For example, the introduction of hydrogen-bonding motifs, such as amino or amide groups, via nucleophilic substitution can direct the assembly of the molecules into well-defined architectures. Similarly, the attachment of long alkyl chains can induce liquid crystalline behavior. The derivatization with macrocyclic entities, such as crown ethers, could lead to the formation of host-guest complexes and ion-responsive materials.

The functionalized benzanthrones can serve as components in a variety of supramolecular structures, including:

Liquid Crystals: By attaching flexible side chains.

Organogels: Through a combination of π-π stacking and other non-covalent interactions.

Molecular Wires: By creating extended conjugated systems through cross-coupling reactions.

Scale-Up Considerations and Process Optimization in Synthesis

The transition from laboratory-scale synthesis to industrial production of specialty chemicals like functionalized benzanthrones presents several challenges. sustainability-directory.com Process optimization is crucial to ensure economic viability, safety, and sustainability.

Key considerations for the scale-up of the synthesis of 3,9-dichloro-7H-benz[de]anthracen-7-one and its derivatives include:

Raw Material Sourcing and Cost: The availability and cost of the starting materials, including benzanthrone and the chlorinating agent, are primary economic drivers.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is essential to maximize yield and minimize energy consumption. For instance, the synthesis of benzanthrone itself involves high temperatures and strong acids, which require specialized equipment for large-scale production. orgsyn.orggoogle.com

Solvent Selection and Recycling: The choice of solvent impacts reaction efficiency, product purification, and environmental footprint. The development of processes that use greener solvents or allow for efficient solvent recycling is highly desirable.

Purification Methods: The purification of the final products can be a significant cost factor. Developing efficient crystallization or chromatographic methods suitable for large-scale operation is critical.

Waste Management: The synthesis of halogenated compounds often generates hazardous waste that must be managed responsibly. Process optimization should aim to minimize waste generation through high-yield reactions and the recycling of reagents and solvents.

Safety: The handling of corrosive reagents and the management of exothermic reactions are key safety considerations in the scale-up process.

The table below outlines some of the key process optimization strategies for the synthesis of functional dyes derived from benzanthrone.

Process StepOptimization GoalKey Parameters to Control
HalogenationHigh yield and regioselectivityTemperature, catalyst, reaction time
Nucleophilic SubstitutionHigh conversion, minimal side productsSolvent, temperature, nucleophile concentration
Cross-CouplingHigh catalyst turnover, product purityLigand, base, solvent, temperature
PurificationHigh recovery, low solvent useCrystallization solvent, temperature profile

Advanced Theoretical and Computational Chemistry of 7h Benz De Anthracen 7 One, 3,9 Dichloro

Quantum Chemical Modeling and Electronic Structure Analysis

Quantum chemical modeling provides fundamental insights into the behavior of molecules at the electronic level. For a conjugated system like 7H-Benz[de]anthracen-7-one, 3,9-dichloro-, these methods can predict its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Ground and Excited States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It would be the primary tool for modeling 7H-Benz[de]anthracen-7-one, 3,9-dichloro-.

In a typical study, the molecule's geometry would first be optimized in its electronic ground state to find the most stable arrangement of its atoms. This involves using a suitable functional (e.g., B3LYP or PBE0) and a basis set (e.g., 6-311G(d,p)) to solve the Kohn-Sham equations. The addition of two electron-withdrawing chlorine atoms at the 3 and 9 positions is expected to significantly influence the electron density distribution across the benzanthrone (B145504) framework compared to the parent molecule.

Following ground-state optimization, Time-Dependent DFT (TD-DFT) would be employed to calculate the properties of the electronic excited states. This is crucial for understanding the molecule's photophysical behavior, such as its absorption and emission of light. The calculations would yield vertical excitation energies, corresponding to the energy required for electronic transitions from the ground state to various excited states, and oscillator strengths, which indicate the probability of these transitions occurring.

Table 1: Representative DFT Output for Ground State Properties of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- (Illustrative Data)

PropertyCalculated Value
Ground State Energy (Hartree)-1550.45
Dipole Moment (Debye)3.2 D
Point GroupC1

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties.

For 7H-Benz[de]anthracen-7-one, 3,9-dichloro-, the HOMO is expected to be distributed primarily over the electron-rich aromatic rings, while the LUMO would likely be localized more towards the electron-accepting carbonyl group and the regions influenced by the electronegative chlorine atoms. DFT calculations would provide detailed visualizations of these orbitals and their corresponding energy levels.

Table 2: Illustrative Frontier Molecular Orbital Data for 7H-Benz[de]anthracen-7-one, 3,9-dichloro-

OrbitalEnergy (eV)
HOMO-6.5
LUMO-3.1
HOMO-LUMO Gap 3.4 eV

Predictive Simulations of Spectroscopic Transitions

By leveraging the results from TD-DFT calculations, one can simulate the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. The calculated vertical excitation energies and oscillator strengths can be used to generate a theoretical spectrum, which can then be compared with experimental data if available.

Each peak in the simulated spectrum corresponds to a specific electronic transition (e.g., from the HOMO to the LUMO). For instance, the transition with the lowest energy and a significant oscillator strength (often the HOMO-LUMO transition) corresponds to the longest wavelength absorption band (λmax). These simulations can predict how chemical modifications, such as the addition of the chloro groups, shift the absorption maxima, a phenomenon known as solvatochromism which is observed in other benzanthrone derivatives. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the physical movements and interactions of atoms and molecules over time.

Solvent Effects on Molecular Conformation and Electronic Properties

The properties of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- can be significantly influenced by its environment, particularly the solvent. MD simulations can model the explicit interactions between the solute molecule and a surrounding box of solvent molecules (e.g., water, ethanol, or toluene).

These simulations would reveal how solvent polarity affects the molecule's conformational flexibility and its average structure. Furthermore, by combining MD with quantum mechanical calculations in a QM/MM (Quantum Mechanics/Molecular Mechanics) approach, one can study how the solvent alters the electronic properties, such as the dipole moment and the energies of spectroscopic transitions. This is crucial for understanding the solvatochromic shifts observed in related benzanthrone compounds. mdpi.com

Interaction Studies with Macromolecular Systems

MD simulations are extensively used to study the interactions between a small molecule and a macromolecule, such as a protein receptor. Although specific biological outcomes are beyond the scope of this analysis, the binding mechanism itself is a key area of computational study.

To investigate the interaction of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- with a hypothetical receptor, docking simulations would first be performed to predict the most likely binding poses within the receptor's active site. The most stable of these poses would then be used as the starting point for full MD simulations.

These simulations, running for nanoseconds or even microseconds, would provide detailed information on the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, halogen bonds from the chlorine atoms), and the conformational changes in both the small molecule and the macromolecule upon binding. The results would be analyzed to calculate the binding free energy, offering a quantitative measure of the affinity between the compound and the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to describe the relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. nih.govresearchgate.net These predictive frameworks are essential in computational chemistry for screening new compounds and understanding their mechanisms of action without the need for extensive empirical testing. researchgate.net For a molecule like 7H-Benz[de]anthracen-7-one, 3,9-dichloro-, QSAR modeling provides a powerful tool to estimate its potential reactivity and electronic behavior based on its structural features.

The development of predictive models for the chemical reactivity of 7H-Benz[de]anthracen-7-one, 3,9-dichloro-, would involve a systematic process of descriptor calculation, variable selection, model generation, and rigorous validation. The reactivity of PAHs and their derivatives can be influenced by various factors, including their susceptibility to atmospheric oxidants or their potential for metabolic activation. rsc.org

Predictive model development typically follows these steps:

Data Set Curation: A dataset of structurally related compounds (e.g., halogenated PAHs, benzanthrone derivatives) with known reactivity data would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset, including the target molecule, would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods are used to build a mathematical relationship between the descriptors and the observed reactivity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest (RF) and Artificial Neural Networks (ANN). nih.govrsc.org For instance, an MLR model would take the form of an equation that quantitatively links descriptors to reactivity. nih.gov

Model Validation: The predictive power of the generated model is rigorously assessed using both internal validation (e.g., cross-validation) and external validation with an independent set of compounds to ensure its robustness and reliability. sciopen.com

For halogenated PAHs, QSAR models have been developed that identify molecular polarizability, electronegativity, size, and nucleophilicity as important factors affecting their biological activities, which are a function of their chemical reactivity. nih.gov A hypothetical predictive model for the reactivity of compounds like 7H-Benz[de]anthracen-7-one, 3,9-dichloro-, would likely incorporate similar descriptors to predict endpoints such as reaction rates with radicals or susceptibility to nucleophilic attack. rsc.org

Table 1: Illustrative Framework for a Chemical Reactivity QSAR Model

Model ComponentDescriptionExample for 7H-Benz[de]anthracen-7-one, 3,9-dichloro-
Endpoint (Activity) The quantitative measure of chemical reactivity being modeled.Rate constant for reaction with hydroxyl radicals.
Statistical Method The algorithm used to create the predictive equation.Random Forest (RF) or Multiple Linear Regression (MLR). rsc.orgsciopen.com
Key Descriptors The molecular properties found to correlate with the endpoint.Molecular Size, Dipole Moment, Electron Affinity, Energy of the Lowest Unoccupied Molecular Orbital (ELUMO). nih.gov
Validation Metrics Statistical parameters used to assess the model's performance.Coefficient of determination (R²), Cross-validated R² (Q²), Root Mean Square Error (RMSE). nih.gov

The electronic functionality of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- is determined by the distribution of electrons within its π-conjugated system, which is influenced by the parent benzanthrone core and the two electron-withdrawing chlorine atoms. Computational methods, particularly Density Functional Theory (DFT), are invaluable for investigating the structural descriptors that govern this functionality. acs.orgnih.gov

Key structural descriptors relevant to electronic properties include:

Quantum Chemical Descriptors: These are derived from the electronic wavefunction of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. acs.org The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. For benzanthrone derivatives, intramolecular charge transfer upon excitation is a key phenomenon, where electron density shifts from a donor part of the molecule to an acceptor part, such as the carbonyl group. nih.govresearchgate.net

Topological Descriptors: These numerical descriptors are derived from the graph representation of the molecule and describe its size, shape, and branching.

Geometric Descriptors: These descriptors relate to the 3D structure of the molecule, including molecular surface area and volume. The planarity of the benzanthrone system is a crucial geometric feature. mdpi.com

Constitutional Descriptors: These include basic information like molecular weight and atom counts.

Computational studies on substituted benzanthrones have shown that the nature and position of substituents significantly alter the electronic properties. acs.orgnih.gov The chlorine atoms at the 3 and 9 positions in 7H-Benz[de]anthracen-7-one, 3,9-dichloro- would be expected to lower the HOMO and LUMO energy levels compared to the unsubstituted benzanthrone, potentially influencing its absorption and emission spectra and its behavior in electronic devices. A theoretical investigation would involve calculating these descriptors to build a comprehensive picture of the molecule's electronic character. acs.orgresearchgate.net

Table 2: Key Structural Descriptors for Electronic Functionality Analysis

Descriptor ClassSpecific DescriptorRelevance to 7H-Benz[de]anthracen-7-one, 3,9-dichloro-
Quantum Chemical Energy of HOMO (EHOMO)Relates to the electron-donating ability of the molecule.
Energy of LUMO (ELUMO)Relates to the electron-accepting ability and electrophilicity. acs.org
HOMO-LUMO GapIndicates kinetic stability and the energy of electronic transitions.
Dipole MomentMeasures the overall polarity of the molecule, influenced by the polar C=O and C-Cl bonds. acs.org
Atomic ChargesDescribes the electron distribution and identifies potential sites for electrophilic or nucleophilic attack.
Geometric Molecular Surface AreaInfluences intermolecular interactions and solubility.
Molecular VolumeRelates to steric effects in chemical interactions.
Topological Wiener IndexA simple descriptor of molecular branching and size.

Sophisticated Spectroscopic Characterization Methodologies for 7h Benz De Anthracen 7 One, 3,9 Dichloro

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution and the solid state. For 7H-Benz[de]anthracen-7-one, 3,9-dichloro-, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display signals in the aromatic region, typically between δ 7.0 and 9.0 ppm. The protons on the benzanthrone (B145504) skeleton will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The protons ortho and para to the chlorine atoms are expected to be the most affected, likely showing a downfield shift compared to the unsubstituted benzanthrone.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide crucial information about the carbon framework. The carbonyl carbon (C=O) is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 183-184 ppm. mdpi.comresearchgate.net The carbons directly bonded to the chlorine atoms (C-3 and C-9) will experience a significant downfield shift due to the electronegativity of chlorine, while other carbons in the aromatic system will have their chemical shifts influenced to varying degrees.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for 7H-Benz[de]anthracen-7-one, 3,9-dichloro- (based on analogous compounds)

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic C-H7.0 - 9.0120 - 140
Quaternary Aromatic C-120 - 150
C-Cl-130 - 145
C=O-183 - 184

Note: The actual chemical shifts can be influenced by the solvent and experimental conditions.

To definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbons, allowing for the tracing of the proton connectivity throughout the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HMQC/HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, enabling the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity between different fragments of the molecule and for assigning quaternary (non-protonated) carbons, including the carbonyl carbon and the carbons bearing the chlorine atoms, by observing their long-range correlations with nearby protons.

Solid-State NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. acs.org For 7H-Benz[de]anthracen-7-one, 3,9-dichloro-, ssNMR could be used to:

Characterize different polymorphic forms (if they exist), as these would give rise to distinct NMR spectra due to differences in the local chemical environment and intermolecular interactions in the crystal lattice.

Determine the molecular conformation in the solid state.

Provide information on the packing of molecules in the crystal.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the signals in the solid state.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and providing a unique "fingerprint" for the compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For 7H-Benz[de]anthracen-7-one, 3,9-dichloro-, the FTIR spectrum would be dominated by characteristic absorptions of the carbonyl group and the aromatic system. researchgate.netnist.gov

Key Expected FTIR Absorption Bands for 7H-Benz[de]anthracen-7-one, 3,9-dichloro-

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretching3100 - 3000Medium to Weak
Carbonyl (C=O) stretching1650 - 1690Strong
Aromatic C=C stretching1600 - 1450Medium to Strong
C-Cl stretching800 - 600Medium to Strong
Aromatic C-H out-of-plane bending900 - 675Strong

The strong carbonyl (C=O) stretching vibration is one of the most diagnostic peaks in the IR spectrum of benzanthrone derivatives. researchgate.net The presence of electron-withdrawing chlorine atoms may slightly shift the position of this band compared to the parent compound. The aromatic C-H stretching and bending vibrations, as well as the C=C stretching modes of the polycyclic system, will create a complex and unique pattern in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is often complementary to IR spectroscopy, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For 7H-Benz[de]anthracen-7-one, 3,9-dichloro-, the Raman spectrum would be particularly useful for observing the vibrations of the non-polar bonds of the aromatic backbone.

The Raman spectrum of this compound is expected to show strong bands corresponding to the symmetric vibrations of the polycyclic aromatic rings. The C=O stretching vibration will also be present, although it is typically less intense in the Raman spectrum compared to the IR spectrum. The combination of FTIR and Raman data provides a comprehensive vibrational profile of the molecule, serving as a unique fingerprint for its identification and for confirming its structural integrity. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and to aid in the assignment of the experimental IR and Raman bands. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a molecule. For 7H-Benz[de]anthracen-7-one, 3,9-dichloro-, specific MS methods are used to confirm its elemental composition and deduce its structural integrity through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental formula. The molecular formula for 7H-Benz[de]anthracen-7-one, 3,9-dichloro- is C₁₇H₈Cl₂O epa.gov. HRMS can distinguish this compound from others with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O). The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. The most intense peak corresponds to the molecule containing two ³⁵Cl isotopes (M). Another significant peak appears at M+2, corresponding to a molecule with one ³⁵Cl and one ³⁷Cl. A smaller peak at M+4, from the molecule containing two ³⁷Cl isotopes, is also observable. This distinctive M:M+2:M+4 isotopic pattern, with an approximate ratio of 9:6:1, is a definitive indicator for the presence of two chlorine atoms. HRMS analysis confirms the elemental composition by matching the experimentally measured exact masses of these isotopic peaks with the calculated theoretical values.

Table 1: Theoretical Isotopic Masses for C₁₇H₈Cl₂O

Isotopic Composition Theoretical Exact Mass (Da) Relative Abundance (%)
C₁₇H₈³⁵Cl₂O 297.99522 100.0
C₁₇H₈³⁵Cl³⁷ClO 299.99227 65.0
C₁₇H₈³⁷Cl₂O 301.98932 10.5

Data is calculated based on isotopic masses and natural abundances.

Tandem Mass Spectrometry (MS/MS) is employed to probe the molecular structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For 7H-Benz[de]anthracen-7-one, 3,9-dichloro-, the molecular ion (e.g., m/z 297.9952) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the connectivity of the molecule.

Plausible fragmentation pathways for this rigid aromatic ketone would involve the sequential loss of stable neutral molecules. A common fragmentation for aromatic ketones is the loss of a carbonyl group as carbon monoxide (CO), which would result in a product ion at m/z ~270. Subsequent fragmentations could involve the loss of one or both chlorine atoms. The analysis of these fragmentation patterns helps to confirm the presence and location of the substituents on the benzanthrone core. For instance, the fragmentation of a related compound, 2-bromo-3-aminobenzanthrone, shows an initial loss of the bromine atom nih.gov.

Electronic Absorption and Emission Spectroscopy Methodologies

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical insights into the photophysical properties of a molecule, governed by its electronic structure. These methods are used to study the electronic transitions, emission characteristics, and environmental sensitivity of 7H-Benz[de]anthracen-7-one, 3,9-dichloro-.

UV-Visible absorption spectroscopy measures the absorption of light from the ultraviolet to the visible range, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of a benzanthrone derivative is characterized by absorption bands arising from π → π* electronic transitions within the extended aromatic system bas.bg.

For 7H-Benz[de]anthracen-7-one, 3,9-dichloro-, the absorption spectrum is expected to display a broad, long-wavelength absorption band, which is characteristic of benzanthrone derivatives and is attributed to an intramolecular charge transfer (ICT) character bas.bg. The position and intensity of these bands are influenced by the substituents. Halogen atoms like chlorine can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima depending on their position and electronic influence (inductive vs. resonance effects). Studies on various benzanthrone derivatives show absorption maxima typically ranging from 400 nm to over 500 nm mdpi.com. The precise λmax values and molar extinction coefficients (ε) for the 3,9-dichloro derivative would be determined by dissolving the compound in a suitable transparent solvent and recording the spectrum.

Table 2: Representative UV-Visible Absorption Data for Benzanthrone Derivatives

Compound Derivative Solvent Absorption Max (λmax, nm)
3-(phenylethynyl)-benzanthrone Chloroform 426
3-(phenylethynyl)-benzanthrone Ethanol 416
3-N-substituted-benzanthrones Various 430-520
2-bromo-3-amino-benzanthrone Hexane 467

This table provides data for related compounds to illustrate the typical absorption range of benzanthrone derivatives. nih.govmdpi.commdpi.com

Fluorescence spectroscopy is a highly sensitive technique that analyzes the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. Many benzanthrone derivatives are known to be highly fluorescent researchgate.netresearchgate.net. The fluorescence emission spectrum of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- would reveal its emission color and efficiency. Key parameters determined are the emission maximum (λem) and the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.

The quantum yield is typically determined using a comparative method. The integrated fluorescence intensity of the sample is measured and compared to that of a well-characterized fluorescence standard (such as Rhodamine 6G or quinine (B1679958) sulfate) under identical experimental conditions (excitation wavelength, absorbance) bas.bg. The quantum yield is then calculated using the known quantum yield of the standard and the measured intensities, absorbances, and solvent refractive indices of the sample and the standard.

Solvatochromism is the phenomenon where a substance's color, and thus its absorption or emission spectrum, changes with the polarity of the solvent. Benzanthrone derivatives often exhibit pronounced solvatochromism due to their donor-π-acceptor nature, which leads to a significant change in dipole moment upon electronic excitation nih.govnih.gov. The carbonyl group of the benzanthrone core acts as an electron acceptor, and while chlorine atoms are generally electron-withdrawing, they can also act as weak electron donors through resonance.

To investigate the solvatochromic behavior of 7H-Benz[de]anthracen-7-one, 3,9-dichloro-, its absorption and fluorescence spectra would be recorded in a series of solvents with varying polarities. A bathochromic (red) shift in the emission spectrum with increasing solvent polarity typically indicates that the excited state is more polar than the ground state. This data can be analyzed using predictive models, such as Lippert-Mataga plots, which correlate the Stokes shift (the difference between absorption and emission maxima) with a solvent polarity function. The slope of this plot can provide an estimate of the change in the molecule's dipole moment upon excitation, offering a mechanistic understanding of the solvent-solute interactions.

Table 3: Illustrative Solvatochromic Data for a Benzanthrone Derivative

Solvent Polarity Index Absorption Max (nm) Emission Max (nm) Stokes Shift (cm⁻¹)
Hexane 0.1 426 537 5098
Toluene 2.4 435 569 5615
Chloroform 4.1 447 610 6200
Ethanol 4.3 445 664 8089
DMSO 7.2 457 655 7111

Data is adapted from a study on a 3-substituted benzanthrone derivative to illustrate the solvatochromic effect. [Source: Adapted from general trends observed in literature for substituted benzanthrones]

Based on a comprehensive search of available scientific literature, there is currently no specific experimental data published for the sophisticated spectroscopic and crystallographic characterization methodologies outlined for the chemical compound 7H-Benz[de]anthracen-7-one, 3,9-dichloro- .

The requested detailed analyses, including Ultrafast Fluorescence Anisotropy Kinetics, Time-Resolved Photoluminescence Spectroscopy, and X-ray Crystallography (both single crystal and powder diffraction), have not been documented for this specific dichlorinated derivative of 7H-Benz[de]anthracen-7-one.

Therefore, it is not possible to provide the requested article with the specified detailed research findings and data tables, as the primary research data for "7H-Benz[de]anthracen-7-one, 3,9-dichloro-" in these analytical areas are not present in the public domain.

Chemical Reactivity and Reaction Mechanism Studies of 7h Benz De Anthracen 7 One, 3,9 Dichloro

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Core Structure

The benzanthrone (B145504) framework, being relatively electron-deficient due to the carbonyl group, exhibits distinct reactivity towards electrophilic and nucleophilic reagents. The presence of two deactivating, yet ortho-, para-directing chlorine atoms at the 3 and 9 positions further modulates the electronic landscape of the molecule, influencing the regioselectivity of substitution reactions.

Regioselectivity and Stereoselectivity Investigations

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 3,9-dihalobenzanthrones, serving as a cornerstone for the synthesis of a diverse range of dyes and functional materials. The core principle of SNAr reactions involves the attack of a nucleophile on an electron-poor aromatic ring, proceeding through a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups. In 3,9-dichlorobenzanthrone, both the carbonyl group and the chlorine atoms contribute to the activation of the aromatic system towards nucleophilic attack.

While detailed kinetic studies on the regioselectivity of 3,9-dichlorobenzanthrone are not extensively documented in readily available literature, studies on related compounds such as 3-bromo-9-aminobenzanthrone provide valuable insights. For instance, the synthesis of 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone from 3-bromo-9-aminobenzanthrone proceeds efficiently, indicating the susceptibility of substituted benzanthrones to nucleophilic attack. mdpi.com Furthermore, the successful synthesis of heterocyclic derivatives from 3,9-dibromobenzanthrone (B1345208) via nucleophilic substitution of both bromine atoms underscores the reactivity of these positions. mdpi.com The relative reactivity of the 3- and 9-positions is influenced by a combination of electronic and steric factors, and computational studies can offer predictions on the preferred sites of attack.

Electrophilic aromatic substitution on the 3,9-dichlorobenzanthrone core is expected to be significantly more challenging. The inherent electron deficiency of the benzanthrone system, compounded by the deactivating effect of the two chlorine atoms, renders the molecule less susceptible to attack by electrophiles. Should such a reaction occur, the directing effects of the substituents would come into play. The chlorine atoms would direct incoming electrophiles to their ortho and para positions, while the carbonyl group would direct to its meta positions. The interplay of these competing directing effects would likely result in a mixture of products, with the precise substitution pattern being dependent on the reaction conditions and the nature of the electrophile.

Catalytic Effects on Reaction Pathways

Specific catalytic effects on the substitution reactions of 3,9-dichlorobenzanthrone are not extensively detailed in the available literature. However, general principles of nucleophilic aromatic substitution suggest that the reaction rates can be influenced by the nature of the solvent and the presence of phase-transfer catalysts. For instance, polar aprotic solvents are known to accelerate SNAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thereby increasing its nucleophilicity.

Oxidation and Reduction Processes of the Benzanthrone Moiety

The benzanthrone moiety possesses a quinone-like character, which imparts it with the ability to undergo reversible reduction and, under certain conditions, oxidation. The presence of halogen substituents can influence the redox potentials and the stability of the resulting radical ions or dianions.

Mechanisms of Quinone Formation and Reduction

The reduction of the benzanthrone core typically proceeds via two sequential one-electron transfer steps. The first step leads to the formation of a radical anion (semiquinone), and the second step generates a dianion. This process is often reversible. Studies on 3-bromobenzanthrone (B182157) have suggested that it can lead to the formation of a semiquinone-type intermediate following oxidation, which can contribute to oxidative stress. researchgate.netnih.govbohrium.com This indicates that the halogenated benzanthrone core is redox-active.

While the direct oxidation of 3,9-dichlorobenzanthrone to a stable quinone is not a commonly reported reaction, polycyclic aromatic hydrocarbons can be oxidized to quinones under specific conditions. For instance, the electrochemical oxidation of polycyclic aromatic phenols can yield polycyclic aromatic quinones. beilstein-journals.orgntnu.no The feasibility of such a transformation for 3,9-dichlorobenzanthrone would depend on the oxidation potential and the stability of the resulting quinone structure.

Redox Behavior in Organic and Electro-Chemical Systems

The redox properties of the benzanthrone core can be investigated using techniques such as cyclic voltammetry. Studies on unsubstituted benzanthrone have provided insights into its electrochemical behavior. The redox potentials are influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups, such as chlorine, are expected to shift the reduction potentials to more positive values, making the molecule easier to reduce. Conversely, they would make oxidation more difficult.

The stability of the radical cations and anions formed during redox processes is a critical factor. For many polycyclic aromatic hydrocarbons, the radical ions can be unstable and undergo subsequent chemical reactions. researchgate.net The specific redox potentials and the stability of the intermediates for 3,9-dichlorobenzanthrone would require dedicated electrochemical studies.

Table 1: Electrochemical Data for Related Aromatic Compounds

CompoundRedox ProcessPotential (vs. reference)Method
Anthracene (B1667546)Reduction-Cyclic Voltammetry
9,10-DiphenylanthraceneReductionMultiple wavesPolarography, Cyclic Voltammetry
PhenanthreneOxidation-Cyclic Voltammetry
PyreneOxidation-Cyclic Voltammetry
PeryleneOxidation-Cyclic Voltammetry

Note: Specific potential values are highly dependent on experimental conditions (solvent, electrolyte, reference electrode) and are therefore not listed as absolute values. This table illustrates the types of data obtained from electrochemical studies of related polycyclic aromatic systems.

Intramolecular Cyclization and Rearrangement Reactions of Benzanthrone Precursors and Derivatives

While the benzanthrone skeleton itself is relatively stable, appropriately substituted derivatives can potentially undergo intramolecular cyclization or rearrangement reactions, particularly under thermal or photochemical conditions. Such reactions are of interest for the synthesis of more complex polycyclic systems.

The scientific literature does not provide specific examples of intramolecular cyclization or rearrangement reactions starting directly from 7H-Benz[de]anthracen-7-one, 3,9-dichloro-. However, related photochemical reactions of other aromatic systems, such as the photocyclization of stilbenes to phenanthrenes, are well-documented. rsc.org These reactions often proceed through excited states and involve the formation of new carbon-carbon bonds. The feasibility of similar reactions for 3,9-dichlorobenzanthrone would depend on the photophysical properties of the molecule and the stability of any potential cyclized intermediates.

Brønsted acid-mediated intramolecular cyclization has been reported for biaryl triazenes, leading to the synthesis of fluorenes and 9,10-dihydrophenanthrenes. nih.gov This type of reaction involves the generation of a reactive intermediate that undergoes intramolecular electrophilic attack on an adjacent aromatic ring. While not directly applicable to 3,9-dichlorobenzanthrone itself, it illustrates a potential pathway for cyclization in suitably designed benzanthrone derivatives.

Thermal rearrangement reactions, such as sigmatropic rearrangements, are also a possibility for certain substituted aromatic compounds. nih.govrsc.orgrsc.org These reactions involve the concerted migration of a sigma bond across a pi system. The presence of specific functional groups on the benzanthrone core would be necessary to facilitate such a transformation.

Friedel-Crafts Acyl Rearrangements and Their Role in Synthesis

There is no specific information available in the scientific literature regarding Friedel-Crafts acyl rearrangements for the synthesis or modification of 7H-Benz[de]anthracen-7-one, 3,9-dichloro-.

In the broader context of related polycyclic aromatic ketones, Friedel-Crafts reactions are a fundamental method for attaching substituents to an aromatic ring. beilstein-journals.org These reactions, which include acylation and alkylation, proceed via electrophilic aromatic substitution. beilstein-journals.org Intramolecular Friedel-Crafts cyclizations are often employed to build complex fused-ring systems. beilstein-journals.org For some polycyclic aromatic ketones, acyl rearrangements can occur under acidic conditions, such as in polyphosphoric acid (PPA), where acyl groups migrate to different positions on the aromatic core. researchgate.net These rearrangements are typically driven by thermodynamics, leading to the formation of the most stable isomer. researchgate.net However, no studies were found that document such rearrangements for 7H-Benz[de]anthracen-7-one, 3,9-dichloro- or its direct precursors.

Scholl Reaction Pathways and Mechanistic Intermediates

Specific studies detailing the Scholl reaction pathways for the synthesis of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- are not available in the reviewed literature.

The Scholl reaction is a powerful oxidative cyclodehydrogenation method used to form carbon-carbon bonds between aryl systems, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and often at elevated temperatures. nih.govresearchgate.net This reaction is instrumental in synthesizing larger polycyclic aromatic hydrocarbons and nanographenes. nih.govresearchgate.net For the parent compound, 7H-benz[de]anthracen-7-one, synthesis via the Scholl cyclization of benzoylnaphthalenes has been reported. nih.gov The mechanism is generally understood to proceed through an electrophilic aromatic substitution process, with proposed intermediates including either an arenium cation or a radical cation. nih.gov The specific influence of 3,9-dichloro substitution on the reaction pathway, regioselectivity, and the nature of the mechanistic intermediates for this particular derivative has not been documented.

Photochemical Reaction Mechanisms and Excited State Dynamics

Detailed experimental or computational studies on the photochemical reaction mechanisms and excited state dynamics specifically for 7H-Benz[de]anthracen-7-one, 3,9-dichloro-, are absent from the available scientific literature. The photophysical and photochemical properties of benzanthrone derivatives are known to be highly dependent on the nature and position of substituents on the aromatic core. mdpi.comnih.gov

Intersystem Crossing (ISC) Processes and Pathways

No specific data on the intersystem crossing (ISC) processes, quantum yields, or pathways for 7H-Benz[de]anthracen-7-one, 3,9-dichloro-, could be found.

ISC is a photophysical process involving a non-radiative transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of this process is influenced by factors such as the presence of heavy atoms (like chlorine), which can enhance spin-orbit coupling. While the chlorine atoms at the 3 and 9 positions would be expected to influence the ISC rate in this molecule (the "heavy-atom effect"), no studies have been published to quantify this effect or describe the resulting triplet state dynamics.

Intramolecular Electronic Energy Transfer (EET) Mechanisms in Bichromophoric Systems

There are no available studies concerning intramolecular electronic energy transfer (EET) mechanisms in bichromophoric systems containing 7H-Benz[de]anthracen-7-one, 3,9-dichloro-. Such studies would require the synthesis of molecules where this compound is covalently linked to another chromophore. Research on the broader class of benzanthrone derivatives indicates they are used as fluorescent probes and luminophores, often exhibiting intramolecular charge transfer (ICT) characteristics, but specific investigations into EET are not documented for the 3,9-dichloro derivative. mdpi.comnih.govmdpi.com

Advanced Applications in Materials Science and Technology

Organic Electronic and Optoelectronic Materials

The unique electronic and photophysical properties of benzanthrone (B145504) derivatives make them promising candidates for use in organic electronic and optoelectronic devices. The introduction of dichloro-substituents to the benzanthrone framework can significantly influence its electronic characteristics, thereby tuning its performance in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Development as Components for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

While specific research on the application of 3,9-dichloro-7H-benz[de]anthracen-7-one in OLEDs and OPVs is not extensively documented, the broader class of benzanthrone derivatives has shown significant promise. These compounds are known for their luminescent properties, including photostability, considerable Stokes shifts, and tunable fluorescence emission. epa.gov The emission color of benzanthrone derivatives can be modulated from green to red depending on the nature and position of substituents on the aromatic core. epa.gov

The chlorine atoms at the 3 and 9 positions in 3,9-dichloro-7H-benz[de]anthracen-7-one are expected to act as electron-withdrawing groups. This substitution can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. The lowering of the HOMO level can improve the stability of the material against oxidation, a crucial factor for the longevity of OLED and OPV devices. Furthermore, the modification of the energy levels can influence the charge injection and transport properties, as well as the emission color in OLEDs.

In the context of OPVs, the electron-accepting nature of the dichloro-substituted benzanthrone could make it a suitable component in donor-acceptor systems, which are fundamental to the operation of organic solar cells. The ability to absorb light in the visible spectrum, a characteristic of benzanthrone derivatives, is also a prerequisite for application in photovoltaics.

Charge Transfer Characteristics in Solid State Devices

The efficiency of organic electronic devices is heavily dependent on the charge transfer characteristics of the materials used. For polycyclic aromatic hydrocarbons like benzanthrone, charge transport occurs through the overlap of π-orbitals between adjacent molecules in the solid state. The introduction of chlorine atoms can influence the molecular packing and intermolecular interactions, which in turn affects the charge mobility.

Derivatives of benzanthrone are recognized as potential charge transport materials. beilstein-journals.org The planar structure of the benzanthrone core facilitates π-π stacking, which is conducive to efficient charge transport. The specific impact of the 3,9-dichloro substitution on the charge transfer characteristics would need to be experimentally determined, but it is an area of active research interest for developing novel organic semiconductors.

Investigation of Nonlinear Optical (NLO) Properties in Dyes

Organic molecules with extended π-conjugated systems and strong intramolecular charge transfer characteristics often exhibit significant nonlinear optical (NLO) properties. These properties are of interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. Benzanthrone derivatives, with their extensive π-systems, are potential candidates for NLO materials. epa.gov

The substitution with electron-withdrawing chlorine atoms at the 3 and 9 positions can enhance the intramolecular charge transfer within the benzanthrone molecule, potentially leading to larger NLO responses. The investigation of these properties in dyes based on 3,9-dichloro-7H-benz[de]anthracen-7-one could open up new avenues for their application in advanced optical technologies.

Dye and Pigment Chemistry Research

Benzanthrone and its derivatives have a long history of use as dyestuff intermediates for anthraquinone-based dyes. beilstein-journals.org The chemical stability and strong coloration of these compounds make them suitable for a variety of applications in dye and pigment chemistry.

Synthesis and Performance of New Benzanthrone-Based Dyes for Polymeric Materials

The compound 3,9-dichloro-7H-benz[de]anthracen-7-one can serve as a key building block for the synthesis of novel dyes for coloring polymeric materials. The chlorine atoms at the 3 and 9 positions can be replaced by other functional groups through nucleophilic substitution reactions, allowing for the creation of a wide range of colors.

The performance of these dyes in polymeric materials would depend on factors such as their solubility in the polymer matrix, their thermal stability, and their lightfastness. The inherent stability of the benzanthrone core suggests that dyes derived from it would likely exhibit good durability. Research in this area would focus on synthesizing new colorants and evaluating their performance in various polymers.

Fluorescent Probes for Academic and Research Applications (excluding clinical/biological uses)

The fluorescent properties of benzanthrone derivatives make them attractive for use as fluorescent probes in various research applications. nist.gov These probes can be used to study the properties of different materials or to visualize specific components within a system. The fluorescence of 3,9-dichloro-7H-benz[de]anthracen-7-one and its derivatives would be sensitive to the local environment, such as solvent polarity, which could be exploited for sensing applications. For academic and research purposes, these fluorescent probes could be used in materials science to study polymer dynamics or in environmental science to detect certain analytes.

Development of Optical Sensors based on Benzanthrone Scaffolds

The benzanthrone core is a well-established fluorophore, and its derivatives are frequently explored for use in chemical sensors. The general principle involves modifying the benzanthrone structure with functional groups that can interact with specific analytes. This interaction perturbs the electronic structure of the benzanthrone molecule, leading to a detectable change in its absorption or fluorescence properties, such as a shift in wavelength or a change in intensity.

For 7H-Benz[de]anthracen-7-one, 3,9-dichloro-, the presence of two chlorine atoms at the 3 and 9 positions would influence its electronic and photophysical properties. Chlorine is an electron-withdrawing group via induction but can also act as a weak electron donor through resonance. This substitution pattern would likely alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO) compared to the unsubstituted benzanthrone.

While no specific optical sensors based on 7H-Benz[de]anthracen-7-one, 3,9-dichloro- have been reported, it is plausible that this compound could serve as a scaffold for such applications. For instance, further functionalization of the aromatic core could introduce binding sites for ions or neutral molecules. The inherent fluorescence of the dichlorinated benzanthrone core could then provide the signaling mechanism. Research on other benzanthrone derivatives has demonstrated their utility as sensors for pH, metal cations, and various organic molecules. researchgate.net The specific substitution of chlorine atoms in the 3,9-dichloro- derivative would be expected to fine-tune the photophysical and sensing characteristics, potentially leading to sensors with unique selectivity or sensitivity. However, without experimental data, this remains a hypothetical application.

Photocatalysis and Photoredox Chemistry

Benzanthrone derivatives can participate in photoinduced electron transfer processes, making them potential candidates for photocatalysis and photoredox chemistry. Upon absorption of light, the molecule is promoted to an excited state, where it can act as either an electron donor or an electron acceptor.

Role in Single Electron Transfer (SET) Processes and Reductive Dehalogenation Methodologies

Single Electron Transfer (SET) is a fundamental process in photoredox catalysis where an excited photocatalyst transfers a single electron to or from a substrate molecule, generating radical ions. sigmaaldrich.com The feasibility of a SET process is governed by the redox potentials of the photocatalyst in its ground and excited states and the redox potential of the substrate.

For 7H-Benz[de]anthracen-7-one, 3,9-dichloro-, the chlorine substituents would increase the electron affinity of the benzanthrone system, making it a better electron acceptor. In its excited state, it would be a stronger oxidizing agent compared to the parent benzanthrone. This enhanced oxidizing power could enable it to participate in oxidative quenching cycles in photoredox catalysis.

The concept of using a chlorinated aromatic compound as a photocatalyst for reductive dehalogenation is an interesting one. Typically, in such reactions, a photocatalyst facilitates the removal of a halogen from a substrate. The halogen atoms on the 7H-Benz[de]anthracen-7-one, 3,9-dichloro- itself are generally stable. However, if this molecule were to act as a photosensitizer, it could absorb light and then transfer energy to a substrate, which then undergoes dehalogenation. Alternatively, in a SET process, the excited dichlorobenzanthrone could oxidize a sacrificial electron donor, and the resulting reduced species could then transfer an electron to a halogenated substrate, initiating its dehalogenation. The presence of halogen bonds can influence electron transfer rates, though this is more commonly studied with heavier halogens like bromine and iodine. nih.govrsc.org

Exploration of Multiple Photon Energy Harvesting Mechanisms

Multiple photon energy harvesting mechanisms, such as triplet-triplet annihilation upconversion, are advanced photophysical processes that can convert lower-energy photons into higher-energy light. This is particularly useful in applications like photocatalysis and solar energy conversion, as it allows for the utilization of a broader range of the solar spectrum.

The efficiency of such processes is highly dependent on the photophysical properties of the molecules involved, particularly the energies and lifetimes of their triplet excited states. Halogen substitution is known to influence these properties through the "heavy-atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet excited state. While chlorine has a modest heavy-atom effect compared to bromine or iodine, the presence of two chlorine atoms in 7H-Benz[de]anthracen-7-one, 3,9-dichloro- would likely increase the triplet quantum yield compared to the unsubstituted benzanthrone.

A higher triplet quantum yield is a prerequisite for efficient triplet-triplet annihilation. In a typical scenario, two molecules in their triplet state interact, with one transferring its energy to the other, promoting it to a higher excited singlet state, which can then emit a higher-energy photon (upconverted fluorescence). While theoretically possible, the suitability of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- for such applications would require detailed photophysical characterization, including measurements of its triplet state energy, lifetime, and quantum yield. Currently, there is no published research exploring these specific properties or applications for this compound.

Environmental Chemistry and Remediation Research

Environmental Fate and Degradation Pathways of Halogenated Benzanthrones

The environmental persistence of halogenated benzanthrones is dictated by their susceptibility to various degradation processes. These include oxidative degradation in different environmental matrices, biotransformation by microorganisms, and photodegradation under the influence of sunlight.

Oxidative Degradation Mechanisms in Environmental Matrices

Microbial Biotransformation Pathways and Identification of Metabolites

The microbial degradation of chlorinated compounds is a key process in their environmental remediation. researchgate.net Microorganisms have evolved various enzymatic mechanisms to break down these complex molecules. researchgate.net These mechanisms can be broadly categorized as:

Hydrolytic dehalogenation: Involves the replacement of a halogen atom with a hydroxyl group.

Reductive dehalogenation: The halogen atom is removed and replaced with a hydrogen atom.

Eliminative dehalogenation: Results in the formation of a double bond through the removal of a halogen and a hydrogen atom from adjacent carbon atoms.

Oxygenative dehalogenation: Incorporates oxygen into the molecule, often leading to ring cleavage. researchgate.net

For chlorinated aromatic compounds, a combination of these pathways may be employed by microbial consortia to achieve complete degradation. The initial steps often involve the removal of chlorine atoms, followed by the breakdown of the aromatic ring structure. The specific metabolites formed would depend on the microorganisms present and the enzymatic pathways utilized. For instance, the biotransformation of other complex flavonoids has been shown to involve reactions such as hydroxylation, O-methylation, and glycosylation. nih.gov

Degradation MechanismDescription
Hydrolytic DehalogenationReplacement of a chlorine atom with a hydroxyl group.
Reductive DehalogenationReplacement of a chlorine atom with a hydrogen atom.
Eliminative DehalogenationFormation of a double bond by removing chlorine and hydrogen.
Oxygenative DehalogenationIncorporation of oxygen, often leading to ring cleavage.

Photodegradation Studies under Simulated Environmental Conditions

Benzanthrone (B145504) derivatives are known for their photophysical properties, including photostability, which is a desirable characteristic for applications such as dyes and fluorescent probes. mdpi.com However, this photostability can also imply persistence in the environment. Photodegradation is a process where a chemical compound is broken down by light energy. While specific photodegradation studies on 7H-Benz[de]anthracen-7-one, 3,9-dichloro- are not available, research on other chlorinated aromatic compounds in the presence of chlorine has been conducted. For example, the degradation of benzophenone-3 in chlorinated seawater has been studied, revealing the formation of various transformation products. nih.gov The rate and extent of photodegradation would depend on factors such as the wavelength and intensity of light, the presence of photosensitizers in the environment, and the chemical's own absorption spectrum.

Formation Mechanisms of Halogenated Benzanthrones in Anthropogenic and Natural Processes

Halogenated benzanthrones are not typically found in nature and are generally considered to be of anthropogenic origin. Their formation is often linked to high-temperature processes in the presence of chlorine sources.

Role of Incomplete Combustion of Organic Matter

Incomplete combustion of organic materials is a significant source of various pollutants, including polycyclic aromatic hydrocarbons (PAHs). elgas.com.au When chlorine is present during combustion, chlorinated PAHs can be formed. The general process involves the thermal breakdown of larger organic molecules into smaller, reactive fragments that can then recombine to form a variety of aromatic structures. If chlorine radicals are present in this high-temperature environment, they can be incorporated into the forming or existing aromatic rings.

The equation for incomplete combustion of a hydrocarbon like propane (B168953) illustrates the formation of carbon monoxide, a hallmark of incomplete combustion: 2 C₃H₈ + 9 O₂ → 4 CO₂ + 2 CO + 8 H₂O + Heat elgas.com.au

In a scenario where chlorinated materials are part of the fuel source, reactions leading to the formation of chlorinated aromatic compounds, potentially including dichlorinated benzanthrones, can occur.

Industrial Activities as Sources and Transformation Pathways

Certain industrial processes can be sources of halogenated aromatic compounds. For instance, the synthesis of some benzanthrone derivatives involves reactions with halogenated compounds. mdpi.commdpi.com While these processes are intended to produce specific products, side reactions or impurities in starting materials could potentially lead to the formation of other halogenated byproducts. For example, the synthesis of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one involves starting with 3-bromobenzanthrone (B182157). mdpi.com Although this is a brominated and not a chlorinated analog, it demonstrates that halogenated benzanthrones are used and synthesized in industrial chemistry. Accidental releases or improper disposal of waste from such processes could introduce these compounds into the environment.

Industrial ProcessPotential for Formation/Release
Chemical SynthesisFormation as byproducts or use as intermediates in the synthesis of dyes and pigments.
Waste IncinerationFormation during the high-temperature combustion of chlorinated organic materials.
Metallurgical ProcessesPotential for formation in high-temperature environments where carbon, chlorine, and aromatic precursors are present.

Strategies for Environmental Remediation of Contaminated Sites (academic methodologies, not practical guidelines)

Chemical Remediation Methodologies for Polycyclic Compounds

Chemical remediation offers an alternative to bioremediation, particularly for sites with high contaminant concentrations or for compounds that are highly resistant to biological degradation. Advanced Oxidation Processes (AOPs) are a prominent class of chemical remediation technologies that rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), to oxidize and mineralize organic pollutants. nih.gov

Several AOPs have been investigated for the treatment of PAHs and other persistent organic pollutants:

Fenton and Photo-Fenton Processes: The Fenton reaction involves the generation of hydroxyl radicals from the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺). The efficiency of this process can be enhanced by the application of ultraviolet (UV) light (photo-Fenton), which promotes the recycling of ferric iron (Fe³⁺) back to Fe²⁺, thus sustaining the catalytic cycle and generating additional radicals.

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, especially at alkaline pH. The combination of ozone with UV light or hydrogen peroxide can further enhance the production of hydroxyl radicals.

Chlorine Dioxide: Chlorine dioxide (ClO₂) is a selective and strong oxidizing agent that has been shown to be effective in degrading PAHs in soil. researchgate.net It can react with organic compounds through electron transfer, and its reactions can also involve the formation of other reactive species like hypochlorous acid (HOCl). researchgate.net

The application of AOPs to chlorinated aromatic compounds must consider the potential for the formation of chlorinated byproducts, which can sometimes be more toxic than the parent compound. researchgate.net Therefore, the optimization of reaction conditions to achieve complete mineralization to carbon dioxide, water, and inorganic halides is a critical area of research.

The effectiveness of these chemical oxidation methods is influenced by various factors, including the pH of the medium, the concentration of the oxidant, and the presence of other organic matter and inorganic ions in the soil or water matrix. For instance, the presence of bicarbonate ions can scavenge hydroxyl radicals, reducing the efficiency of AOPs. osti.gov

Table 2: Overview of Advanced Oxidation Processes for Remediation of Aromatic Compounds

Advanced Oxidation Process Primary Reactive Species Brief Description
Fenton Hydroxyl Radical (•OH) Reaction of H₂O₂ with Fe²⁺ to produce •OH.
Photo-Fenton Hydroxyl Radical (•OH) Fenton reaction enhanced by UV light for Fe³⁺ reduction.
Ozonation Ozone (O₃), Hydroxyl Radical (•OH) Direct oxidation by O₃ or indirect oxidation by •OH from O₃ decomposition.
Chlorine Dioxide (ClO₂) Oxidation Chlorine Dioxide (ClO₂), Hypochlorous Acid (HOCl) A selective oxidant that can degrade PAHs through electron transfer and other reactive species. researchgate.net

Future Research Directions and Emerging Paradigms for 7h Benz De Anthracen 7 One, 3,9 Dichloro

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The future synthesis of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- should prioritize the development of innovative and environmentally benign methodologies. Traditional synthetic methods for benzanthrone (B145504) derivatives often involve harsh reaction conditions and the use of hazardous reagents. eurekaselect.com Future research should focus on aligning the synthesis of this compound with the principles of green chemistry. sustainability-directory.comrsc.org

Key areas for exploration include:

Catalytic C-H Activation: Investigating transition-metal-catalyzed C-H activation/halogenation reactions could provide a more direct and atom-economical route to 3,9-dichlorobenzanthrone, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors can offer enhanced control over reaction parameters, improve safety, and facilitate scalability. This approach could lead to higher yields and purity of the final product.

Bio-based Solvents and Catalysts: Research into the use of renewable solvents and biocatalysts would significantly reduce the environmental footprint of the synthesis process. rsc.org

Waterless Dyeing Processes: For potential applications as a dye, synthetic routes that are compatible with sustainable coloration technologies, such as supercritical carbon dioxide dyeing, should be explored to minimize wastewater production. ncsu.edu

A comparative analysis of traditional versus proposed green synthetic routes is presented in Table 1.

ParameterTraditional SynthesisFuture Sustainable Synthesis
Reagents Often stoichiometric and hazardousCatalytic and bio-based
Solvents Petrochemical-based, often toxicRenewable, low-impact solvents
Energy Input High temperatures and pressuresMilder reaction conditions
Waste Generation Significant, often hazardous byproductsMinimized waste, recyclable catalysts
Atom Economy LowerHigher

Development of Integrated Experimental and Computational Methodologies for Comprehensive Characterization

A thorough understanding of the structure-property relationships of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- will necessitate a synergistic approach combining experimental techniques with computational modeling. acs.org This integrated methodology will be crucial for accurately predicting and interpreting its photophysical and electronic characteristics.

Future research in this area should involve:

Advanced Spectroscopy: A comprehensive suite of spectroscopic techniques, including steady-state and time-resolved absorption and fluorescence spectroscopy, should be employed to probe the excited-state dynamics. These experimental results will provide the foundation for computational validation. nih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be instrumental in modeling the ground and excited-state properties of the molecule. researchgate.net These calculations can predict absorption and emission spectra, molecular orbital energies (HOMO and LUMO), and the nature of electronic transitions. nih.gov

Solvatochromism Studies: Investigating the compound's photophysical response to solvents of varying polarity will provide insights into the intramolecular charge transfer (ICT) characteristics, which are crucial for applications in sensors and probes. rsc.org

Natural Transition Orbital (NTO) Analysis: This computational tool can offer a clear depiction of the electron-hole pairs involved in electronic transitions, simplifying the understanding of the charge transfer character upon excitation. acs.org

The expected impact of 3,9-dichloro substitution on the photophysical properties of the benzanthrone core, based on computational predictions, is summarized in Table 2.

PropertyBenzanthrone (Parent)Predicted 7H-Benz[de]anthracen-7-one, 3,9-dichloro-
Absorption Max (λabs) ~410-420 nmRed-shifted due to halogen effect
Emission Max (λem) ~500-520 nmPotentially red-shifted, influenced by ICT
Fluorescence Quantum Yield (ΦF) ModerateMay be influenced by heavy atom effect
Stokes Shift ModerateLikely to be significant

Design Principles for Next-Generation Functional Materials Based on the Benzanthrone Scaffold

The unique electronic properties anticipated for 7H-Benz[de]anthracen-7-one, 3,9-dichloro- make it a promising building block for the design of novel functional materials. hilarispublisher.com Future research should be guided by established design principles for organic materials to harness the full potential of this benzanthrone derivative. acs.orgacs.org

Key design principles to explore include:

Donor-π-Acceptor (D-π-A) Architectures: The dichlorobenzanthrone core can serve as an excellent acceptor moiety. Future work should focus on strategically attaching various electron-donating groups to create D-π-A systems with tunable intramolecular charge transfer for applications in nonlinear optics and photovoltaics. nih.gov

Molecular Packing and Morphology: The introduction of chlorine atoms can influence intermolecular interactions and solid-state packing. Understanding and controlling these interactions will be crucial for optimizing charge transport in organic electronic devices.

Hierarchical Self-Assembly: Exploring the self-assembly of 3,9-dichlorobenzanthrone into well-defined nanostructures could lead to materials with enhanced photophysical properties and applications in sensing and light-harvesting.

Form Follows Function: This principle, borrowed from organic architecture, emphasizes that the molecular design should be intrinsically linked to the desired function, avoiding superfluous chemical modifications. masterclass.comlandmarksarchitects.com

Advanced Mechanistic Studies of Complex Photophysical and Photochemical Phenomena

A deep understanding of the fundamental photophysical and photochemical processes governing the behavior of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- is essential for its application in advanced technologies. The presence of heavy chlorine atoms is expected to introduce complex excited-state deactivation pathways.

Future mechanistic studies should focus on:

Intersystem Crossing (ISC): The chlorine atoms may enhance spin-orbit coupling, potentially increasing the rate of intersystem crossing from the singlet excited state to the triplet state. This could be beneficial for applications in photodynamic therapy or as a triplet sensitizer.

Excited-State Dynamics: Ultrafast spectroscopic techniques, such as femtosecond transient absorption, will be critical for mapping the complete excited-state landscape and understanding the timescales of processes like internal conversion, vibrational relaxation, and intersystem crossing. nih.gov

Dehalogenation Pathways: Investigating the photochemical stability of the C-Cl bonds is crucial. Studies on related halogenated aromatic ketones have shown that dehalogenation can occur from excited singlet or triplet states, which could be a desired reactive pathway or an unwanted degradation process depending on the application. nih.govresearchgate.net

Theoretical Modeling of Reaction Pathways: High-level computational chemistry can be employed to model the potential energy surfaces of the excited states, providing theoretical insights into the mechanisms of photochemical reactions and non-radiative decay pathways.

Investigation into Supramolecular Architectures Incorporating Dichloro-Benzanthrone Units

The chlorine substituents on the benzanthrone core offer unique opportunities for directing the assembly of molecules in the solid state through specific non-covalent interactions, a cornerstone of crystal engineering. nih.gov

Future research in this domain should explore:

Halogen Bonding: The electrophilic region on the chlorine atoms (σ-hole) can form directional halogen bonds with Lewis basic sites on neighboring molecules. mdpi.com This interaction can be a powerful tool for constructing well-defined supramolecular architectures with predictable packing motifs. nih.govacs.org

Co-crystallization: The formation of co-crystals of 3,9-dichlorobenzanthrone with other functional organic molecules can lead to new materials with hybrid properties. Halogen bonding can be a key synthon in the design of such co-crystals.

Liquid Crystalline Properties: The rigid, planar structure of the benzanthrone core is conducive to the formation of liquid crystalline phases. The influence of the dichloro-substitution on the mesomorphic properties should be investigated for potential applications in display technologies.

Q & A

Q. What analytical methods are recommended for confirming structural integrity in synthetic samples?

Combine high-performance liquid chromatography (HPLC) with UV-Vis detection using a C18 reverse-phase column and acetonitrile/water mobile phase (70:30 v/v) to assess purity . Validate structural identity via FT-IR (carbonyl stretch at ~1670 cm⁻¹) and ¹³C NMR (characteristic ketone signal at ~190 ppm) . Cross-reference with gas chromatography (GC) retention indices on non-polar columns (e.g., DB-5) for volatile derivatives .

Q. How should researchers handle and store this compound to minimize risks?

Follow GHS safety protocols: use fume hoods, nitrile gloves, and protective eyewear. Avoid dust generation via wet handling methods. Store in airtight amber glass containers at 4°C, segregated from oxidizing agents. Toxicity data indicates acute oral (LD50 > 300 mg/kg) and respiratory irritation risks (H335), requiring emergency eyewash stations and vapor control .

Q. Which spectroscopic techniques optimize impurity quantification?

Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to detect halogenated byproducts. Pair with thin-layer chromatography (TLC; silica gel GF254, hexane:ethyl acetate 8:2) for rapid screening. For trace metal analysis, employ inductively coupled plasma mass spectrometry (ICP-MS) with a detection limit of 0.1 ppb .

Advanced Research Questions

Q. How to resolve discrepancies in reported solubility parameters?

Conduct systematic solubility profiling using the shake-flask method in buffered systems (pH 1.3–9.7). Compare partitioning coefficients (LogP = 4.36) in octanol-water with computational models (e.g., COSMO-RS). Note pH-dependent solubility shifts in McIlvaine buffers: logD increases from 0.94 (pH 1.3) to 1.36 (pH 8.6) due to deprotonation .

Q. What experimental designs assess environmental persistence in aquatic systems?

Simulate photodegradation under UV-C light (254 nm) in synthetic freshwater, monitoring degradation via LC-MS/MS. For hydrolysis studies, use OECD Guideline 111 at 50°C and pH 4–8. Quantify half-lives using first-order kinetics. Reference GC-MS data from airborne particulate analyses to identify stable metabolites .

Q. How to investigate genotoxicity in mammalian cell cultures?

Apply the Ames test (TA98 strain) with metabolic activation (S9 fraction) to detect frameshift mutations. Complement with comet assays in human hepatoma (HepG2) cells to assess DNA strand breaks. Compare results with structurally similar PAHs (e.g., 7,12-DMBA) to contextualize potency .

Q. What strategies differentiate spectral overlaps in complex matrices?

Use tandem MS (MS/MS) with collision-induced dissociation (CID) to isolate fragment ions (e.g., m/z 230 → 202 for dechlorination). For NMR ambiguities, apply 2D COSY and NOESY to resolve aromatic proton coupling in deuterated DMSO .

Q. How to optimize synthetic routes for reduced polychlorinated byproducts?

Replace Friedel-Crafts acylation with microwave-assisted Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, DMF) to minimize side reactions. Monitor reaction progress via in-situ IR for carbonyl intermediate detection. Purify via flash chromatography (silica gel, gradient elution) .

Data Contradiction Analysis

Q. Why do toxicity studies show variability in acute exposure outcomes?

Discrepancies arise from differences in solvent carriers (e.g., DMSO vs. corn oil) affecting bioavailability. Re-evaluate LD50 values using OECD Guideline 423, controlling for vehicle polarity and administration route .

Q. How to reconcile conflicting chromatographic retention times?

Standardize column specifications (e.g., DB-5 vs. HP-1) and temperature ramping rates. Cross-calibrate using NIST reference data (CAS 82-05-3) and internal standards (e.g., 9-methylbenz[a]anthracene) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.